

Application Note: Comprehensive Analytical Characterization of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Cat. No.: B1355583

[Get Quote](#)

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of **3-Oxo-2,3-dihydropyridazine-4-carbonitrile**. The pyridazinone core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including cardiovascular and anticancer agents.^[1] Therefore, rigorous and unambiguous characterization of its derivatives is paramount for researchers, scientists, and drug development professionals. This guide outlines the application of fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—to confirm the identity, structure, purity, and electronic properties of this target compound. Each section explains the rationale behind methodological choices and provides step-by-step protocols designed for immediate laboratory implementation.

Introduction and Molecular Profile

The 3-Oxo-2,3-dihydropyridazine (pyridazinone) moiety is a privileged heterocyclic structure due to its synthetic accessibility and its role as a pharmacophore in many biologically active molecules.^{[2][3][4][5]} **3-Oxo-2,3-dihydropyridazine-4-carbonitrile** serves as a key building block for the synthesis of more complex pharmaceutical candidates.^{[6][7][8]} Accurate analytical

characterization is the bedrock of chemical research and drug development, ensuring data integrity, reproducibility, and compliance with regulatory standards. This application note establishes a self-validating system of orthogonal analytical methods to provide a complete profile of the molecule.

Molecular Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C₅H₃N₃O	[9]
Molecular Weight	121.10 g/mol	[9]
CAS Number	64882-65-1	[9]
Canonical SMILES	C1=C(C(=O)NN=C1)C#N	[9]
InChI Key	CPZLKSSMZLLSBNN UHFFFAOYSA-N	[9]

| Physical Form | Solid ||

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for the *de novo* structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For **3-Oxo-2,3-dihydropyridazine-4-carbonitrile**, NMR confirms the connectivity of the heterocyclic ring and the presence and position of the carbonitrile group. Two-dimensional (2D) NMR

experiments, such as HMBC, are used to confirm assignments by showing correlations between protons and carbons over two or three bonds.

Causality Behind Experimental Choices:

- Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal solvent. Its high polarity effectively dissolves the compound, and its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) typically do not overlap with the aromatic proton or sp² carbon signals of the analyte. The labile N-H proton is also readily observable in DMSO-d₆.
- Technique Selection: ¹H NMR provides the initial proton count and splitting patterns. ¹³C NMR confirms the number of distinct carbon environments. Advanced 2D NMR techniques like ¹H-¹³C HMBC are crucial for unambiguously assigning quaternary carbons, such as the carbonyl (C=O) and carbonitrile (C≡N) carbons, by observing their long-range correlations to nearby protons.[10][11]

Protocol: NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape using the deuterated solvent signal.
- ¹H NMR Acquisition:
 - Acquire data using a standard pulse program.
 - Set a spectral width of approximately 16 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire data using a proton-decoupled pulse program.

- Set a spectral width of approximately 220 ppm.
- Use a relaxation delay of 2-5 seconds.
- Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity, especially for quaternary carbons.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

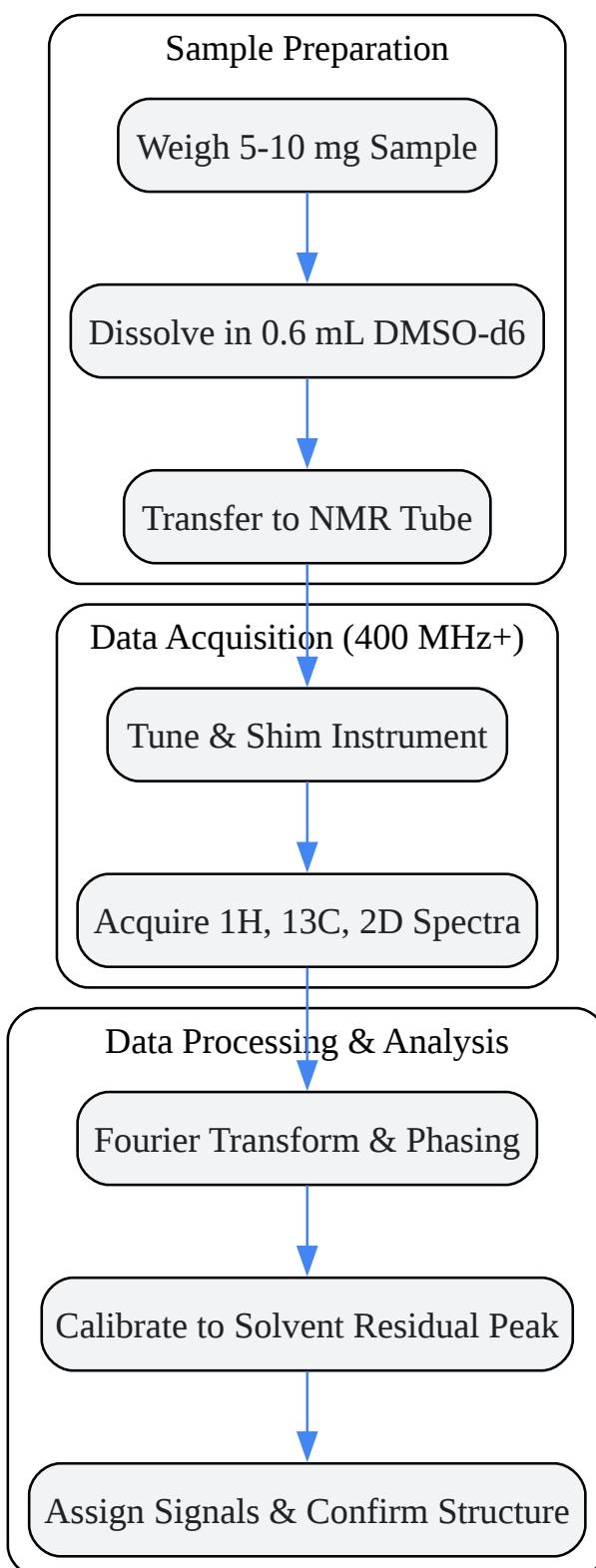
Expected Data & Interpretation

Table 2: Predicted NMR Assignments (in DMSO-d₆)

Atom	Technique	Predicted		Rationale
		Chemical Shift (δ , ppm)	Multiplicity	
H (ring)	^1H NMR	8.0 - 8.5	Doublet	Deshielded due to adjacent N and C=O
H (ring)	^1H NMR	7.0 - 7.5	Doublet	Coupled to the other ring proton
N-H	^1H NMR	12.0 - 14.0	Broad Singlet	Labile proton, deshielded
C=O	^{13}C NMR	155 - 165	Singlet	Typical carbonyl carbon in a pyridazinone ring[2]
C-CN	^{13}C NMR	100 - 110	Singlet	Quaternary carbon attached to the nitrile
C≡N	^{13}C NMR	115 - 120	Singlet	Characteristic chemical shift for a nitrile carbon
CH (ring)	^{13}C NMR	135 - 145	Singlet	Deshielded sp^2 carbon

| CH (ring) | ^{13}C NMR | 125 - 135 | Singlet | sp^2 carbon adjacent to the first |

Note: Specific shifts and coupling constants (J values) will depend on the exact electronic environment and should be confirmed with 2D NMR.



[Click to download full resolution via product page](#)

Figure 1: Workflow for NMR-based structural characterization.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, thereby offering definitive structural confirmation.

Causality Behind Experimental Choices:

- Ionization Technique:** Electrospray Ionization (ESI) is a soft ionization method ideal for polar, nitrogen-containing heterocyclic compounds.^[2] It typically generates protonated molecules $[M+H]^+$ in positive ion mode or deprotonated molecules $[M-H]^-$ in negative ion mode with minimal fragmentation. This ensures the molecular ion is the base peak or at least clearly visible.
- Analyzer:** A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high resolution and mass accuracy, which is essential for HRMS to distinguish the target compound from potential impurities with the same nominal mass but different elemental compositions.

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent, such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
- Instrument Setup:** Calibrate the mass spectrometer using a known standard immediately before analysis to ensure high mass accuracy.
- Infusion/Injection:** Introduce the sample into the ESI source via direct infusion using a syringe pump (flow rate ~5-10 μ L/min) or through an LC system.
- Data Acquisition:**
 - Acquire data in both positive and negative ion modes to observe $[M+H]^+$ and $[M-H]^-$ ions.

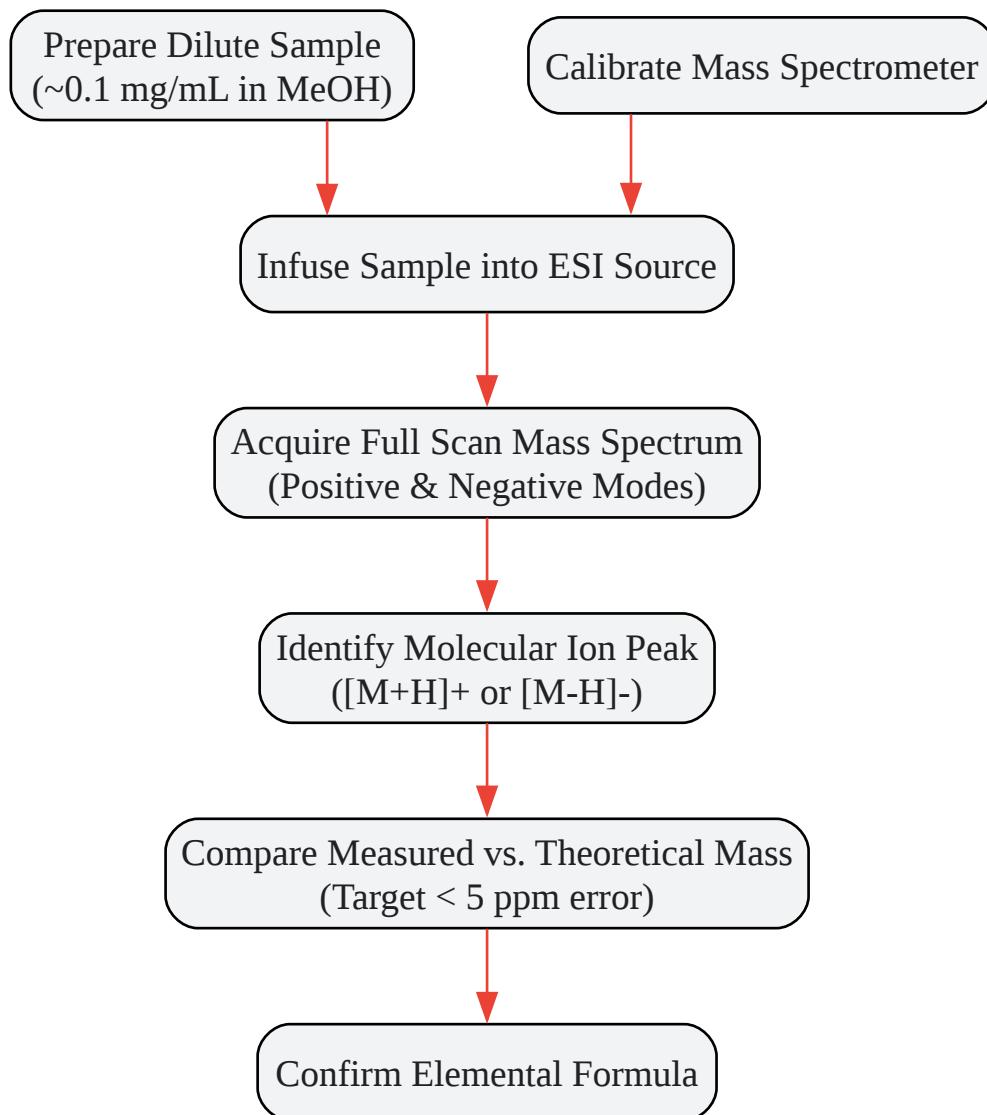
- Set the mass range to scan from m/z 50 to 500.
- Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion.
 - Compare the measured accurate mass to the theoretical mass calculated from the elemental formula ($C_5H_3N_3O$). The mass error should be less than 5 ppm.

Expected Data & Interpretation

Table 3: Expected HRMS Data

Ion	Theoretical m/z	Rationale
$[M+H]^+$	122.0354	Protonation of a ring nitrogen atom.
$[M-H]^-$	120.0201	Deprotonation of the acidic N-H proton.

| $[M+Na]^+$ | 144.0173 | Adduct formation with sodium ions present as trace impurities. |



[Click to download full resolution via product page](#)

Figure 2: Workflow for molecular weight confirmation by HRMS.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the premier technique for separating components in a mixture, making it the standard for assessing the purity of pharmaceutical compounds.^[12] A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. The compound is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). More polar compounds elute faster, while less polar compounds are retained longer.

Causality Behind Experimental Choices:

- Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of moderately polar organic molecules like pyridazinones.[\[13\]](#) End-capped columns are used to minimize peak tailing caused by interactions with residual silanol groups.[\[14\]](#)
- Mobile Phase: A mixture of water (often with a buffer or modifier like formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol) is used. Formic acid (0.1%) is added to acidify the mobile phase, which protonates the analyte and silanol groups, leading to sharper, more symmetrical peaks.
- Detection: A Diode Array Detector (DAD) or UV detector is used. The pyridazinone ring contains a conjugated system that absorbs UV light, making it readily detectable.[\[15\]](#) Monitoring at the absorbance maximum (λ_{max}) provides the highest sensitivity.

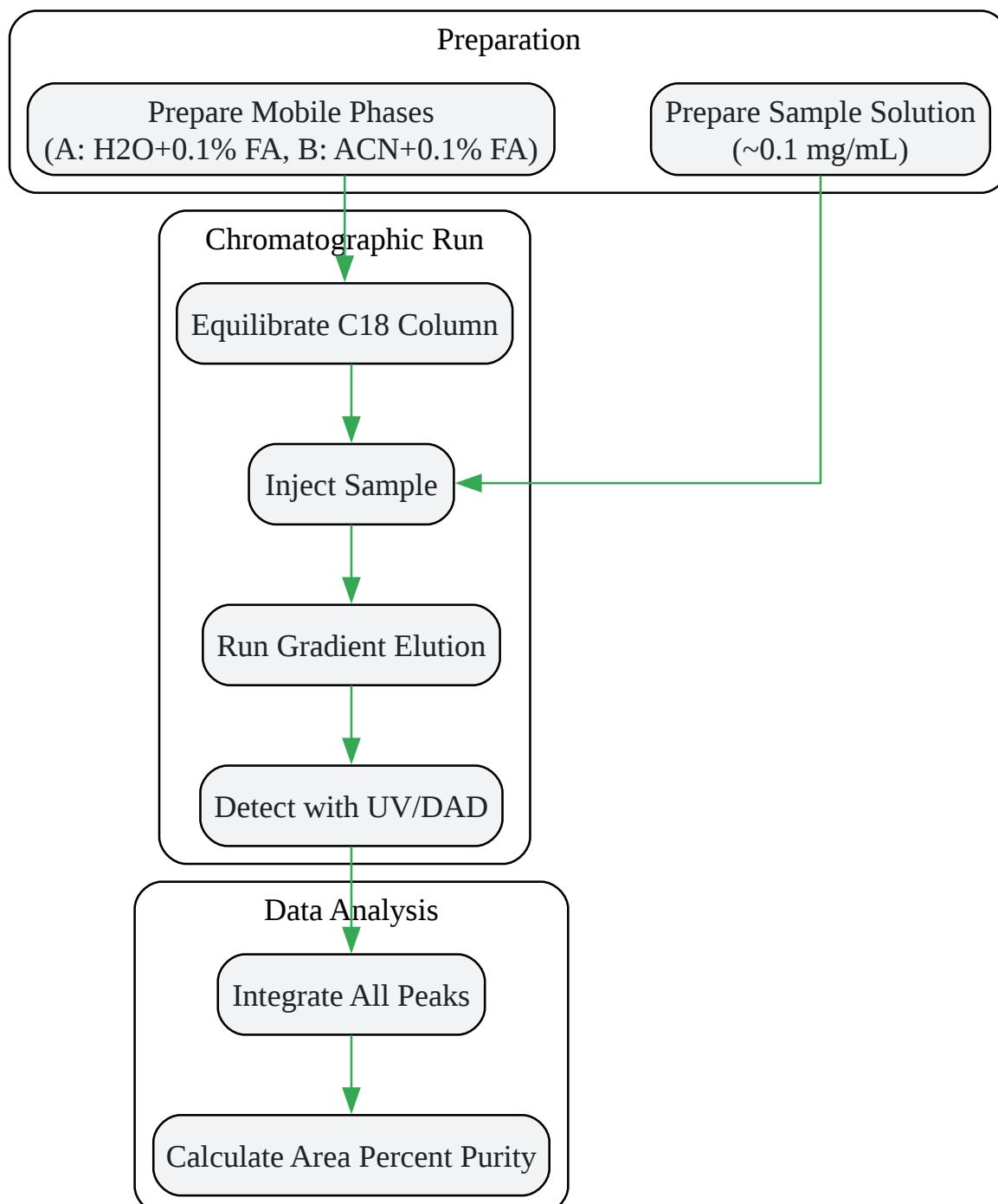
Protocol: RP-HPLC Purity Analysis

- Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL with the initial mobile phase composition.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Filter and degas both phases before use.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm particle size.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.

- Injection Volume: 10 μ L.
- UV Detection: Monitor at the λ_{max} determined by UV-Vis spectroscopy (e.g., ~280-320 nm).
- Gradient Elution:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-18.1 min: 90% to 10% B
 - 18.1-22 min: 10% B (re-equilibration)
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) \times 100.

Expected Data & Interpretation

A successful analysis will yield a chromatogram with a sharp, symmetrical main peak, well-resolved from any impurity peaks. A purity value of >98% is typically desired for a well-purified research compound.

[Click to download full resolution via product page](#)**Figure 3:** Workflow for purity analysis by RP-HPLC.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for quickly confirming the presence of key structural motifs.

Causality Behind Experimental Choices:

- **Sampling Technique:** Attenuated Total Reflectance (ATR) is a modern, convenient technique for solid samples. It requires no sample preparation (like KBr pellets) and provides high-quality spectra by simply pressing the sample against a crystal (e.g., diamond).
- **Data Interpretation Focus:** For **3-Oxo-2,3-dihydropyridazine-4-carbonitrile**, the key vibrations to identify are the nitrile (C≡N), the amide-like carbonyl (C=O), the N-H bond, and the C=C bonds of the heterocyclic ring.[\[2\]](#)[\[16\]](#)

Protocol: FTIR-ATR Analysis

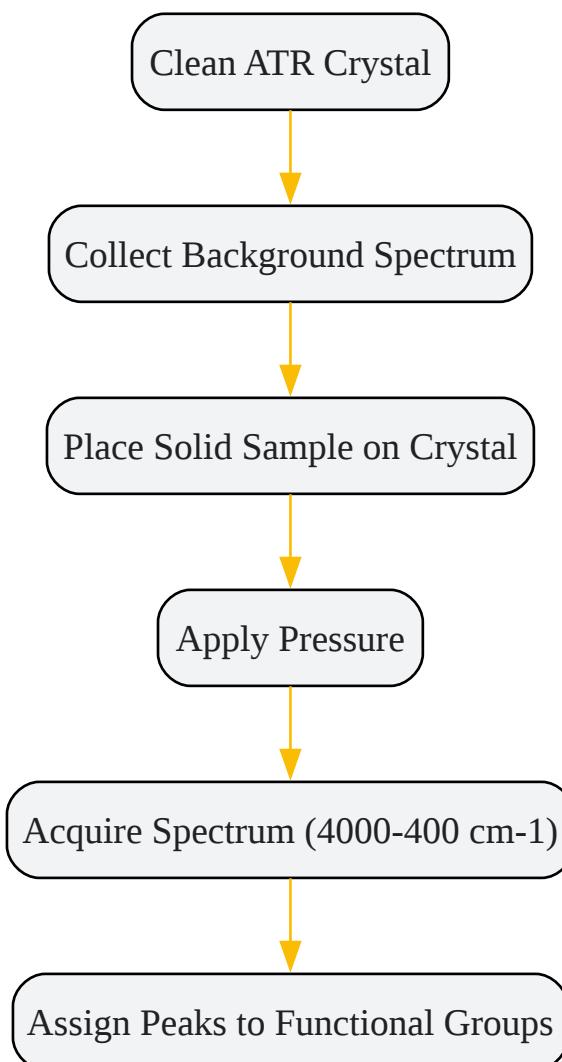
- **Instrument Setup:** Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.
- **Background Scan:** Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Analysis:** Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- **Data Acquisition:** Scan the sample over the range of 4000-400 cm^{-1} . Co-add at least 16 scans to improve the signal-to-noise ratio.
- **Data Analysis:** Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.

Expected Data & Interpretation

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3000	N-H Stretch	Amide/Lactam N-H
~3050	C-H Stretch	Aromatic/Vinyl C-H
~2230	C≡N Stretch	Nitrile
1680 - 1640	C=O Stretch	Cyclic Amide (Lactam) Carbonyl[2]

| 1600 - 1450 | C=C & C=N Stretch | Heterocyclic Ring Vibrations[16] |



[Click to download full resolution via product page](#)**Figure 4:** Workflow for functional group analysis by FTIR-ATR.

Electronic Properties by Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state (e.g., $\pi \rightarrow \pi^*$ transitions).[17] It is particularly useful for analyzing compounds with conjugated systems. The wavelength of maximum absorbance (λ_{max}) provides information about the extent of conjugation.[15][18] The data is also used to determine the optimal wavelength for HPLC detection and for quantitative analysis using the Beer-Lambert Law.[19]

Causality Behind Experimental Choices:

- **Solvent Selection:** Spectroscopic grade ethanol or methanol are common choices as they are transparent in the UV region where the analyte is expected to absorb. The solvent can influence the λ_{max} , so it should always be reported.
- **Concentration:** The sample concentration must be carefully chosen to ensure the absorbance falls within the linear range of the detector (typically 0.1 to 1.0 arbitrary units) to be in accordance with the Beer-Lambert Law.

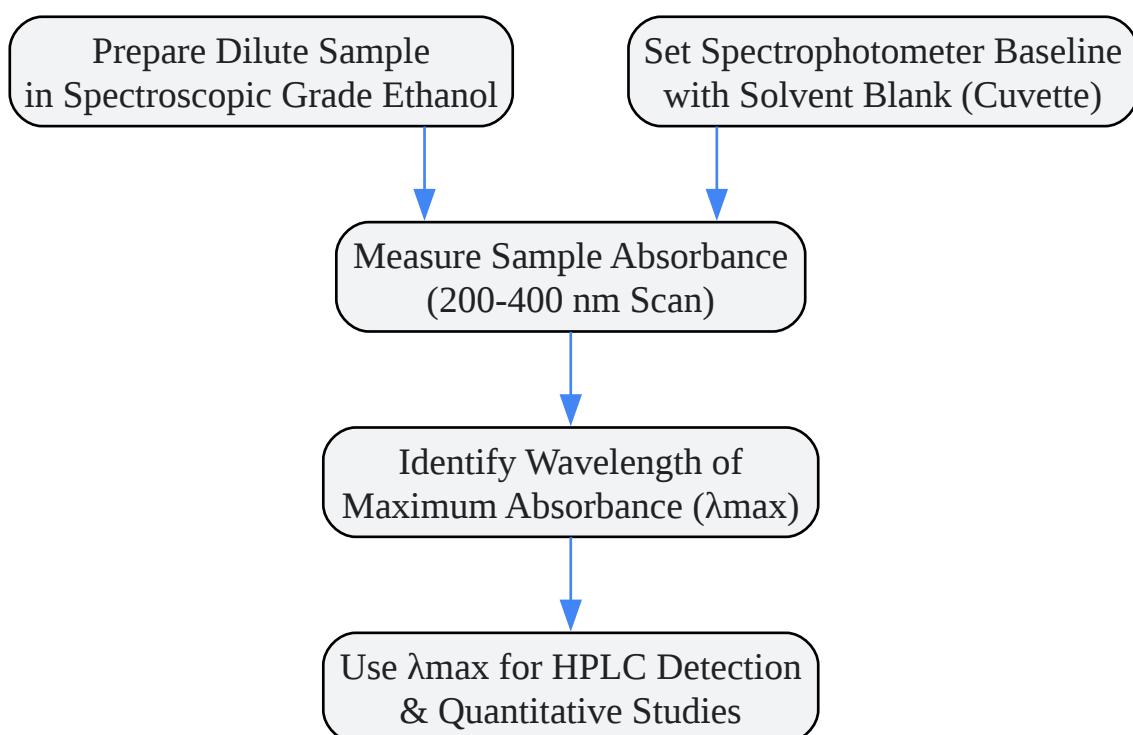
Protocol: UV-Vis Analysis

- **Sample Preparation:** Prepare a stock solution of the sample in spectroscopic grade ethanol. Perform serial dilutions to obtain a concentration that gives an absorbance maximum below 1.0 AU.
- **Instrument Setup:** Use a dual-beam UV-Vis spectrophotometer.
- **Blanking:** Fill a quartz cuvette with the solvent (ethanol) and use it to zero the instrument (autozero or baseline correction).
- **Sample Measurement:** Rinse and fill a second quartz cuvette with the sample solution. Place it in the sample holder.

- Data Acquisition: Scan the sample over a wavelength range of 200-400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Expected Data & Interpretation

The compound is expected to show strong absorbance in the UV region due to the conjugated π -system of the pyridazinone ring. A λ_{max} is anticipated in the range of 280-320 nm, characteristic of such heterocyclic systems. This value informs the selection of the most sensitive detection wavelength for HPLC analysis.



[Click to download full resolution via product page](#)

Figure 5: Workflow for determining electronic absorption properties.

Conclusion

The orthogonal application of NMR, HRMS, HPLC, FTIR, and UV-Vis spectroscopy provides a robust and self-validating framework for the comprehensive characterization of **3-Oxo-2,3-dihydropyridazine-4-carbonitrile**. NMR and HRMS definitively confirm the chemical structure and elemental composition. HPLC provides an accurate assessment of purity, which is critical for any subsequent use in research or development. FTIR and UV-Vis spectroscopy offer rapid

confirmation of key functional groups and electronic properties, respectively. Following these detailed protocols will ensure the generation of high-quality, reliable, and reproducible data, upholding the standards of scientific integrity required in modern chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sarpublishation.com [sarpublishation.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Oxo-2,3-dihydropyridazine-4-carbonitrile | C5H3N3O | CID 12376256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THR β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1355583#analytical-methods-for-3-oxo-2-3-dihydropyridazine-4-carbonitrile-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com